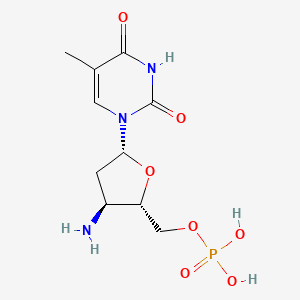

3'-Deoxy-3'-aminothymidine monophosphate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

42214-32-4 |

|---|---|

Formule moléculaire |

C10H16N3O7P |

Poids moléculaire |

321.22 g/mol |

Nom IUPAC |

[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18/h3,6-8H,2,4,11H2,1H3,(H,12,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |

Clé InChI |

BQZMHQZNZNBJNF-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N |

Autres numéros CAS |

42214-32-4 |

Synonymes |

3'-amino-3'-deoxythymidine 5'-monophosphate AMT-MP |

Origine du produit |

United States |

Biochemical Mechanisms of Action and Molecular Interactions

Enzyme Substrate and Inhibitor Kinetic Analysis

The efficacy and mechanism of action of any nucleoside analog are fundamentally defined by its kinetic parameters in relation to its target enzymes. For 3'-Deoxy-3'-aminothymidine monophosphate, its interactions with thymidine (B127349) kinases and thymidylate kinase are of paramount importance.

Thymidine kinases are responsible for the initial phosphorylation of thymidine and its analogs, a critical step in their activation. There are two main forms in mammalian cells: the cytosolic TK1 and the mitochondrial TK2.

While direct inhibition constants (Ki) for this compound against thymidine kinases are not detailed in the provided search results, the behavior of its parent nucleoside as a competitive inhibitor offers relevant context. For instance, AZT acts as a competitive inhibitor of thymidine phosphorylation catalyzed by mitochondrial thymidine kinase 2 (TK2). nih.gov This competitive inhibition implies that the analog vies with the natural substrate for the active site of the enzyme.

Following its formation, this compound can interact with thymidylate kinase (TMPK), the enzyme that catalyzes the subsequent phosphorylation step from a monophosphate to a diphosphate (B83284). This step is often the rate-limiting step in the activation of nucleoside analogs.

The efficiency of conversion of a nucleoside monophosphate analog by TMPK is governed by subtle structural determinants. The crystal structure of human thymidylate kinase in complex with various analogs, including 3'-amino-3'-deoxythymidine (B22303) monophosphate (NH2TMP), has revealed the critical role of the 3'-substituent in influencing the enzyme's conformation and, consequently, its catalytic activity. rcsb.org Efficient phosphorylation is directly correlated with the ability of the nucleoside monophosphate to induce a closing of the enzyme's phosphate-binding loop (P-loop). rcsb.org The presence of a hydrogen bond donor at the 3' position of the sugar moiety can help stabilize this closed, catalytically competent conformation.

The nature of the 3'-substituent on the deoxyribose ring has a profound impact on the rate of phosphorylation by human TMPK. While specific kinetic values for this compound were not found in the provided search results, extensive data exists for the closely related 3'-azido-3'-deoxythymidine monophosphate (AZT-MP). Human TMPK phosphorylates AZT-MP very inefficiently compared to the natural substrate, dTMP. The maximal phosphorylation rate for AZT-MP is only about 0.3% of that for dTMP, with a Km value approximately twice as high (8.6 µM for AZT-MP versus 4.1 µM for dTMP). This significant reduction in catalytic efficiency highlights the steric and electronic hindrance imposed by the bulky azido (B1232118) group, which impedes the necessary conformational changes in the enzyme's active site. It is reasonable to infer that the 3'-amino group, while also a modification from the natural 3'-hydroxyl group, would similarly alter the kinetics of phosphorylation by TMPK, though the precise extent of this alteration requires direct experimental measurement.

| Compound/Substrate | Enzyme | Km (µM) | Vmax/kcat (relative to dTMP) | Source |

| Thymidine | Cytosolic Thymidine Kinase | 2.9 | 100% | wwpdb.org |

| 3'-Azido-3'-deoxythymidine (AZT) | Cytosolic Thymidine Kinase | 3.0 | 60% | wwpdb.org |

| Thymidine Monophosphate (dTMP) | Human Thymidylate Kinase | 4.1 | 100% | |

| 3'-Azido-3'-deoxythymidine Monophosphate (AZT-MP) | Human Thymidylate Kinase | 8.6 | 0.3% |

Inhibition of DNA Polymerases and Reverse Transcriptases

The biological activity of 3'-Deoxy-3'-aminothymidine is contingent on its intracellular conversion to its triphosphate form, 3'-Deoxy-3'-aminothymidine triphosphate. This activated metabolite is the primary molecule that interacts with and inhibits DNA polymerases and reverse transcriptases. The inhibition occurs through two principal, interconnected mechanisms: competitive inhibition against the natural substrate and termination of the growing DNA chain upon incorporation.

3'-Deoxy-3'-aminothymidine-5'-triphosphate acts as a competitive inhibitor of DNA polymerase, specifically competing with the endogenous nucleotide deoxythymidine triphosphate (dTTP) for the active site of the enzyme. nih.gov Research on the antineoplastic activity of the parent nucleoside, 3'-amino-3'-deoxythymidine, revealed that its triphosphate derivative is a potent competitive inhibitor of DNA polymerase-alpha. nih.gov In a study using activated calf thymus DNA as a template, the inhibition constant (Ki) for 3'-Deoxy-3'-aminothymidine-5'-triphosphate was determined to be 3.3 µM. nih.gov This value is significant when compared to the Michaelis constant (Km) for the natural substrate, dTTP, which was 8 µM in the same system, indicating a strong affinity of the inhibitor for the enzyme. nih.gov This competitive action leads to a reduction in the rate of DNA synthesis by limiting the access of the natural nucleotide to the polymerase active site.

| Compound | Enzyme | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| 3'-Deoxy-3'-aminothymidine-5'-triphosphate | DNA Polymerase-alpha | Ki (Inhibition Constant) | 3.3 | nih.gov |

| Deoxythymidine Triphosphate (dTTP) | DNA Polymerase-alpha | Km (Michaelis Constant) | 8 | nih.gov |

A hallmark of nucleoside analogs modified at the 3' position of the deoxyribose sugar is their ability to act as chain terminators. DNA synthesis proceeds through the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing DNA strand and the 5'-phosphate group of an incoming nucleotide. rcsb.org Analogs like 3'-Deoxy-3'-aminothymidine, which have a substitution at the 3' position—in this case, an amino (-NH2) group instead of a hydroxyl group—cannot support this reaction. rcsb.orgnih.gov

Once a DNA polymerase incorporates the triphosphate form of this analog into a nascent DNA strand, the absence of a 3'-OH group makes further chain elongation impossible. rcsb.orgnih.gov The 3'-amino group is not a substrate for the nucleophilic attack required to form the next phosphodiester bond, leading to the irreversible cessation of DNA synthesis. rcsb.orgnih.gov While one study noted that the incorporation of radiolabeled 3'-amino-3'-deoxythymidine into the DNA of L1210 cells was not detectable, this may reflect the potent competitive inhibition preventing significant incorporation or limitations in the detection method. nih.gov The fundamental molecular structure dictates that if incorporation occurs, it will result in chain termination. nih.gov

Nucleoside analogs often exhibit different potencies against various types of DNA polymerases, a property crucial for their therapeutic selectivity. For instance, the related compound 3'-azido-3'-deoxythymidine triphosphate (AZTTP) was found to be approximately 100-fold more effective at inhibiting HIV reverse transcriptase than human cellular DNA polymerase alpha. clinpgx.org This differential inhibition is key to its antiviral effect, as it preferentially targets the viral enzyme over host enzymes.

While extensive comparative data for 3'-Deoxy-3'-aminothymidine triphosphate across a wide array of polymerases is not fully detailed in the available literature, its established inhibition of DNA polymerase-alpha provides a baseline. nih.gov The principle of differential activity is well-established for this class of compounds. Other nucleotide analogs have demonstrated significant differences in their ability to inhibit DNA polymerase alpha versus DNA polymerase delta, further underscoring that these inhibitors can be used to discriminate between different polymerase functions. nih.gov

Modulation of Exonucleolytic Activities

Beyond inhibiting the forward polymerization activity, nucleotide analogs can also influence the proofreading and repair functions of enzymes. Some DNA polymerases possess a 3' to 5' exonuclease activity that serves as a proofreading mechanism to remove misincorporated nucleotides.

The monophosphate form of 3'-Deoxy-3'-aminothymidine (also known as AMT-MP) has been shown to be a potent inhibitor of the 3' to 5' exonuclease activity associated with calf thymus DNA polymerase delta. nih.gov This inhibitory action is significant because it can prevent the removal of chain-terminating analogs that have been incorporated into DNA.

A comparative study of several 2',3'-dideoxynucleoside-5'-monophosphate analogs found that this compound was the most powerful inhibitor of this proofreading function among those tested. nih.gov At a concentration of 100 µM, it inhibited the exonuclease activity by more than 50%. nih.gov In the same study, 3'-azido-3'-deoxythymidine 5'-monophosphate (AZT-MP) also demonstrated inhibition of this exonuclease activity. nih.gov The potent inhibition by the amino-derivative suggests that its presence could lead to a more persistent incorporation of chain-terminating nucleosides, potentially increasing the efficacy or toxicity associated with such drugs by preventing their excision from DNA. nih.gov

| Compound | Enzyme Activity | Finding | Reference |

|---|---|---|---|

| This compound (AMT-MP) | 3' to 5' Exonuclease of DNA Polymerase delta | Most potent inhibitor tested; >50% inhibition at 100 µM. | nih.gov |

| 3'-azido-3'-deoxythymidine 5'-monophosphate (AZT-MP) | 3' to 5' Exonuclease of DNA Polymerase delta | Inhibited exonuclease activity at pharmacologically relevant concentrations. | nih.gov |

Structural Biology of Enzyme-Ligand Complexes

Understanding the three-dimensional structure of an inhibitor bound to its target enzyme provides invaluable insight into its mechanism of action. X-ray crystallography studies of DNA polymerases have revealed the precise interactions that govern nucleotide binding and catalysis. For example, the crystal structures of DNA polymerase I and other polymerases complexed with DNA and incoming dideoxynucleoside triphosphates (ddNTPs) show the enzyme in a "closed" conformation, where the "fingers" domain of the polymerase closes over the active site to tightly hold the substrates. nih.gov

However, specific crystal structure data for a DNA polymerase or reverse transcriptase in a ternary complex with DNA and this compound or its triphosphate derivative are not described in the reviewed literature. While structures with other dideoxynucleotides like ddATP, ddCTP, and ddTTP exist, providing a general model for how chain terminators are accommodated, the specific interactions involving the 3'-amino group remain to be structurally elucidated. nih.gov The modeling of such a complex would be based on the established structures, predicting that the 3'-amino group would occupy the space normally held by the 3'-hydroxyl, preventing the catalytic geometry required for the addition of the next nucleotide.

Intracellular Metabolism and Processing (Excluding Clinical Pharmacokinetics)

The conversion of this compound to its corresponding diphosphate is a crucial and often rate-limiting step in its activation pathway. This reaction is catalyzed by thymidylate kinase (TMPK). nih.govwikipedia.org Subsequently, the diphosphate is converted to the active triphosphate form by nucleoside diphosphate kinases.

Studies on other 3'-substituted thymidine analogs, such as 2',3'-didehydro-2',3'-dideoxythymidine (d4T), have shown that the efficiency of phosphorylation by TMPK is significantly lower than that of the natural substrate, dTMP. nih.gov For instance, the phosphorylation efficiency of the monophosphate of d4T is only about 1% of that for TMP. nih.gov This suggests that the 3'-modification can present a steric or electronic hindrance to the enzyme. Increasing the intracellular concentration of TMPK has been shown to increase the formation of the di- and triphosphate metabolites of d4T, highlighting the enzyme's critical role. nih.gov It is highly probable that this compound follows a similar phosphorylation pathway, with TMPK being the key enzyme for its conversion to the diphosphate.

Table 2: Relative Phosphorylation Efficiency of Thymidine Analogs by Thymidylate Kinase

| Monophosphate Analog | Relative Phosphorylation Efficiency (Compared to dTMP) |

|---|---|

| 2',3'-didehydro-2',3'-dideoxythymidine monophosphate (d4TMP) | ~1% |

| 1-(2'-Deoxy-2'-fluoro-β-L-arabinofuranosyl)-5-methyluracil monophosphate (L-FMAUMP) | ~1% |

This table illustrates the reduced efficiency with which thymidylate kinase phosphorylates certain nucleoside monophosphate analogs compared to its natural substrate, dTMP.

The cellular concentration of nucleoside monophosphate analogs is regulated by membrane transporters that control their influx and efflux. The multidrug resistance-associated proteins 4 and 5 (MRP4 and MRP5) are organic anion transporters known to handle cyclic nucleotides and some nucleoside monophosphate analogs. nih.govresearchgate.net

In vitro studies have demonstrated that MRP5 can mediate the efflux of the pyrimidine-based antiviral analog 2',3'-didehydro-2',3'-dideoxythymidine 5'-monophosphate (d4TMP). nih.gov MRP4 has also been shown to transport other nucleoside analogs, such as 9-(2-phosphonomethoxyethyl)adenine (PMEA). nih.gov While the affinity of MRP4 and MRP5 for these nucleotide-based substrates appears to be low, their transport activity can significantly impact the intracellular concentration of the monophosphorylated drugs. nih.govresearchgate.net It is plausible that these transporters also play a role in the cellular uptake and efflux of this compound, thereby influencing its therapeutic window. The activity of these transporters can be inhibited by various compounds, including dipyridamole (B1670753) and dilazep, which have been shown to be more potent inhibitors of MRP4 than MRP5. nih.gov

Applications in Advanced Molecular and Cellular Research

Probing Nucleic Acid Synthesis and Repair Pathways

The substitution at the 3' position makes 3'-Deoxy-3'-aminothymidine and its phosphorylated forms potent modulators of DNA polymerases and other enzymes involved in nucleic acid metabolism. This has enabled researchers to gain critical insights into the fidelity of DNA replication, the events leading to its termination, and the intricate networks of nucleotide biosynthesis.

3'-Deoxy-3'-aminothymidine, upon intracellular phosphorylation to its triphosphate form (3'-amp-dUTP), acts as a competitive inhibitor of DNA polymerases. Research has shown that 3'-Amino-3'-deoxythymidine-5'-triphosphate is a competitive inhibitor against deoxythymidine triphosphate (dTTP) for DNA polymerase-alpha, with a reported Ki of 3.3 microM. nih.gov This inhibition is a direct consequence of the 3'-amino group, which, unlike the 3'-hydroxyl group, cannot form a phosphodiester bond with the incoming nucleotide, thereby terminating DNA chain elongation. nih.govclinpgx.org This property makes it an invaluable tool for studying the mechanisms of DNA replication and the factors that ensure its fidelity.

The closely related compound, 3'-azido-3'-deoxythymidine (AZT), provides a well-studied parallel. Once incorporated, the 3'-azido group prevents further chain extension. nih.gov Furthermore, the monophosphate form of AZT (AZTMP) has been shown to inhibit the 3'-exonuclease activity that is responsible for proofreading and removing misincorporated nucleotides, thus impairing the repair of AZT-terminated DNA. nih.govresearchgate.net This dual mechanism of chain termination and inhibition of repair highlights how 3'-modified nucleotides can be used to probe the intricate balance between DNA synthesis and proofreading that is essential for maintaining genome integrity. Studies with 3'-amino-2',3'-dideoxycytidine, another 3'-modified analog, have similarly demonstrated a concentration-dependent inhibition of DNA synthesis by reducing the rate of chain elongation and functionally blocking the 3'-ends of DNA. clinpgx.org

| Feature | 3'-Deoxy-3'-aminothymidine-5'-triphosphate | Deoxythymidine triphosphate (dTTP) |

| Role | Competitive inhibitor of DNA polymerase-alpha | Natural substrate for DNA polymerase-alpha |

| Inhibition Constant (Ki) | 3.3 µM nih.gov | Not applicable |

| Michaelis Constant (Km) | Not applicable | 8 µM nih.gov |

| Effect on DNA Elongation | Terminates chain elongation nih.govclinpgx.org | Allows chain elongation |

The intracellular metabolism of nucleoside analogues provides a window into the activity of nucleotide salvage and de novo biosynthetic pathways. These two pathways are critical for maintaining the cellular pool of nucleotides required for DNA and RNA synthesis. nih.govmicrobenotes.comnih.govreactome.org The salvage pathway recycles nucleosides and nucleobases from the degradation of nucleic acids, while the de novo pathway synthesizes nucleotides from simpler precursor molecules. researchgate.netnih.govmicrobenotes.comnih.govreactome.orgnih.gov

Research utilizing radiolabeled [3H]3'-amino-3'-deoxythymidine has demonstrated that this analogue is taken up by cells and subsequently phosphorylated to its monophosphate, diphosphate (B83284), and triphosphate forms. nih.gov The initial phosphorylation to 3'-Deoxy-3'-aminothymidine monophosphate is a key step in the salvage pathway, indicating that the compound is a substrate for cellular nucleoside kinases. nih.govnih.gov The observation that treatment with 3'-amino-3'-deoxythymidine (B22303) leads to an accumulation of the natural thymidine (B127349) di- and triphosphates further suggests a perturbation in the normal flux of the pyrimidine (B1678525) nucleotide pathway. nih.gov By tracing the metabolic fate of such analogues, researchers can infer the activity and regulation of these essential biosynthetic routes under various physiological and pathological conditions. The use of thymidine analogues like 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) in positron emission tomography (PET) to monitor the thymidine salvage pathway as a surrogate for cell proliferation further underscores the utility of such compounds in studying these pathways. nih.gov

The chemical properties of the 3'-amino group are also exploited in the field of prebiotic chemistry and the development of non-enzymatic nucleic acid replication systems. The enhanced nucleophilicity of the 3'-amino group, as compared to the 3'-hydroxyl group, facilitates the chemical ligation of oligonucleotides. This has been shown to greatly enhance the rate of template-directed ligation, a process that is thought to be a potential mechanism for the replication of primordial genetic material. microbenotes.com

In one study, an activated form of a 3'-amino-3'-deoxy-2-thio-thymidine was synthesized and shown to be a superior substrate for the non-enzymatic copying of nucleic acid templates. reactome.org This analogue demonstrated a significant enhancement in the rate of template copying compared to both its 3'-amino-3'-deoxy-T counterpart and the corresponding ribonucleotides. reactome.org Such non-enzymatic template-directed primer extension and ligation reactions are of great interest for the in vitro synthesis of RNA and DNA without the need for enzymes. nih.gov These systems are being explored for their potential in the origins of life research and for various biotechnological applications. microbenotes.com

Development of Biochemical Probes and Research Tools

The ability to introduce specific chemical functionalities, such as radiolabels or fluorescent tags, into this compound and its derivatives has led to the creation of powerful probes for a wide range of molecular and cellular assays. These tools have found applications in metabolic tracing, enzyme kinetics, and high-throughput DNA sequencing technologies.

Radiolabeled nucleoside analogues are indispensable tools for metabolic tracing and quantifying enzyme activities. The use of [3H]3'-amino-3'-deoxythymidine has been instrumental in elucidating its mechanism of action. nih.gov By tracking the distribution of radioactivity in the acid-soluble fraction of cells, researchers were able to quantify the intracellular conversion of the parent nucleoside into its monophosphate, diphosphate, and triphosphate metabolites. nih.gov This approach allows for a detailed analysis of the kinetics of uptake and phosphorylation, providing insights into the enzymes involved in these processes.

Furthermore, by using a second radiolabel, such as [2-14C]thymidine, in conjunction with the unlabeled 3'-amino analogue, it is possible to measure the impact of the analogue on the metabolism of the natural nucleoside. nih.gov For instance, such studies have shown that 3'-amino-3'-deoxythymidine decreases the incorporation of [2-14C]thymidine into DNA, providing direct evidence of its inhibitory effect on DNA synthesis. nih.gov These radiolabeling techniques, often coupled with separation methods like chromatography and analysis by mass spectrometry, are fundamental to understanding the metabolic pathways and the on-target and off-target effects of nucleotide analogues. The principles demonstrated with 3'-amino-3'-deoxythymidine are broadly applicable, as seen with the extensive use of radiolabeled 3'-deoxy-3'-fluorothymidine (B1224464) ([18F]FLT) in clinical and preclinical imaging to assess cellular proliferation. nih.gov

| Radiolabeled Tracer | Application in Research | Key Findings |

| [3H]3'-amino-3'-deoxythymidine | Metabolic fate and distribution studies nih.gov | Demonstrated intracellular phosphorylation to mono-, di-, and triphosphate forms. nih.gov |

| [2-14C]thymidine | Measuring inhibition of DNA synthesis nih.gov | Showed decreased incorporation into DNA in the presence of 3'-amino-3'-deoxythymidine. nih.gov |

| 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) | Non-invasive imaging of cell proliferation nih.gov | Uptake correlates with thymidine kinase 1 activity and S-phase of the cell cycle. nih.gov |

The advent of next-generation sequencing has been revolutionized by the sequencing-by-synthesis (SBS) approach, which relies heavily on the use of modified nucleotides. nih.govnih.govnih.gov In many SBS platforms, fluorescently labeled nucleotides act as reversible terminators. nih.govnih.govnih.gov The core principle involves the incorporation of a single fluorescently labeled nucleotide into the growing DNA strand, which temporarily halts synthesis. nih.govnih.gov The identity of the incorporated base is determined by detecting its unique fluorescent signal. Subsequently, the fluorescent tag and the 3'-terminating group are cleaved, allowing the next cycle of nucleotide incorporation to proceed. nih.govnih.gov

While 3'-Deoxy-3'-aminothymidine itself is a permanent terminator, the concept of modifying the 3'-position is central to the design of these reversible terminators. nih.gov For example, a 3'-O-allyl group can be used as a reversible capping moiety. Fluorescent dyes can be attached to the nucleotide base via a cleavable linker. nih.gov This allows for the synthesis of 3'-O-modified fluorescent nucleotide analogues that are recognized by DNA polymerases as substrates. The ability to engineer the 3'-position of thymidine and other nucleosides has been a cornerstone in the development of these powerful sequencing technologies, enabling massively parallel sequencing of genomes with high accuracy. nih.govnih.govnih.gov

Mechanistic Studies of Nucleoside Analogue Resistance in In Vitro Systems

Resistance to nucleoside analogues can emerge through mutations in enzymes responsible for their metabolic activation or their ultimate target. For 3'-Deoxy-3'-aminothymidine, the key enzymes are nucleoside kinases that convert it to its active triphosphate form, and the target enzyme, DNA polymerase.

The parent compound, 3'-amino-3'-deoxythymidine, requires intracellular phosphorylation to exert its activity. Studies in L1210 leukemia cells have shown that it is metabolized into its monophosphate, diphosphate, and triphosphate forms. nih.gov The triphosphate derivative then acts as a competitive inhibitor of DNA polymerase-alpha with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov

Mutations in thymidine kinase could alter the initial phosphorylation step, reducing the intracellular concentration of the monophosphate and subsequent active forms. This would represent a primary mechanism of resistance. A less efficient conversion of 3'-amino-3'-deoxythymidine to its monophosphate would mean lower levels of the triphosphate are available to compete with dTTP at the polymerase level.

Similarly, mutations within the active site of DNA polymerase-alpha can confer resistance by reducing the binding affinity of the analogue triphosphate. Research has determined the inhibitory constant (Ki) of 3'-amino-3'-deoxythymidine-5'-triphosphate against DNA polymerase-alpha to be 3.3 µM, while the Michaelis constant (Km) for the natural substrate dTTP was 8 µM. nih.gov A mutation that increases the enzyme's preference for dTTP over the analogue would lead to resistance, allowing DNA synthesis to proceed even in the presence of the inhibitor.

The intracellular distribution of 3'-amino-3'-deoxythymidine and its phosphorylated derivatives in L1210 cells has been quantified, as shown in the table below. nih.gov Changes in this distribution pattern in different cell lines could indicate altered enzyme activities contributing to a resistant phenotype.

Intracellular Distribution of [³H]3'-amino-3'-deoxythymidine Metabolites in L1210 Cells

| Compound | Percentage of Radioactivity in Acid-Soluble Fraction |

|---|---|

| 3'-amino-3'-deoxythymidine | 50% |

| 3'-amino-3'-deoxythymidine monophosphate | 20% |

| 3'-amino-3'-deoxythymidine diphosphate | 10% |

This table is based on data from a study on the molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. nih.gov

Another significant mechanism of resistance to nucleoside analogues involves the active efflux of drugs from the cell, mediated by membrane transport proteins. This process reduces the intracellular concentration of the analogue and its phosphorylated metabolites, thereby diminishing their therapeutic effect. The ATP-binding cassette (ABC) transporter family, particularly the Multidrug Resistance-Associated Proteins (MRPs), are key players in this phenomenon.

Specifically, MRP4 and MRP5 have been identified as transporters capable of effluxing certain nucleoside monophosphate analogs. drugbank.com This is a crucial finding, as it suggests that even after the initial, rate-limiting phosphorylation step, the activated form of the drug can be removed from the cell before it can be further metabolized or reach its target. While the affinity of these transporters for many nucleotide analogues is relatively low (in the millimolar range), their overexpression in cell lines can lead to significant levels of resistance. drugbank.com

For example, MRP5 has been shown to mediate the efflux of the monophosphorylated form of 2',3'-didehydro-2',3'-dideoxythymidine (d4TMP). nih.gov Although direct studies detailing the transport of this compound by these specific proteins are not extensively documented in the provided results, the established role of MRP4 and MRP5 in transporting structurally similar pyrimidine-based nucleoside monophosphates makes them prime candidates for investigation in resistance mechanisms to this compound. nih.gov Overexpression of these or other yet-unidentified transporters could effectively lower the intracellular concentration of this compound, preventing its conversion to the active triphosphate and subsequent inhibition of DNA polymerase.

Examples of MRP-Mediated Nucleoside Analogue Transport

| Transporter | Substrate(s) | Effect |

|---|---|---|

| MRP4 | 9-(2-phosphonomethoxyethyl)adenine (PMEA) | Confers resistance by transporting the unmodified form. nih.gov |

| MRP5 | d4TMP (2',3'-didehydro-2',3'-dideoxythymidine 5'-monophosphate) | Mediates efflux from cells. nih.gov |

| MRP4 & MRP5 | PMEA | Both transporters can efflux PMEA. nih.gov |

This table illustrates the established role of MRP transporters in the efflux of other nucleoside analogues, a mechanism relevant to potential resistance to this compound. nih.gov

Emerging Research Directions and Analytical Perspectives

Rational Design Principles for Novel Nucleotide Analogue Libraries

The creation of novel nucleotide analogue libraries is no longer a matter of serendipity but is guided by sophisticated rational design principles. The primary goal is to synthesize molecules with specific, predictable functions by making precise chemical modifications to the nucleoside scaffold. nih.gov A key strategy involves modifying the sugar moiety, particularly at the 2' and 3' positions, as the 3'-hydroxyl group is essential for the extension of a nucleic acid chain. nih.gov Introducing a modification like the amino group in 3'-Deoxy-3'-aminothymidine, or an azido (B1232118) or even a simple methyl group, can act as a chain terminator, halting replication by DNA or RNA polymerases. nih.gov

These design principles are critical in various applications:

Therapeutics: In antiviral and anticancer drug development, analogues are designed to be recognized and incorporated by viral or cellular polymerases, leading to chain termination and inhibition of replication. nih.govnumberanalytics.com

Molecular Computation: For applications like DNA computing, libraries of DNA oligomers must be designed to ensure specific hybridization while preventing the formation of undesired secondary structures like hairpins or loops. nih.govnih.gov This requires a thermodynamic approach, calculating the stability (free energy, ΔG) of intended and potential unintended hybridizations to ensure high fidelity. nih.govnih.govduke.edu

Biochemical Probes: Modifications are designed to act as probes for studying enzyme-substrate interactions. For instance, analogues can be designed to trap an enzyme in a specific conformational state, allowing for detailed structural and mechanistic studies. nih.gov

A crucial aspect of library design is the combinatorial optimization of multiple pathway elements simultaneously, which is more likely to identify a global optimum for a desired function compared to sequential optimization of individual elements. genscript.com Machine learning is increasingly being integrated into this process to guide the design of "smart" libraries, which are more focused and relieve the burden of labor-intensive screening. nih.govresearchgate.net

Integration of Computational Chemistry and Experimental Approaches in Analogue Discovery

The synergy between computational chemistry and experimental validation has revolutionized the discovery of nucleotide analogues. mdpi.com Computer-aided drug design (CADD) methods are broadly categorized as structure-based, which require 3D structural information of the target protein, and ligand-based, which use information from molecules known to bind the target. nih.govbeilstein-journals.org This integrated approach accelerates the identification of lead compounds and reduces the costs associated with traditional high-throughput screening. nih.govnih.gov

Key computational techniques include:

Molecular Docking and Dynamics: These methods simulate the interaction between a nucleotide analogue and its target enzyme, such as a polymerase or kinase. nih.govmdpi.com They can predict binding affinity and the structural basis for an analogue's activity or inhibition, guiding which compounds should be synthesized and tested.

Quantitative Structure-Activity Relationship (QSAR): QSAR models provide a mathematical relationship between the chemical structure of a compound and its biological activity, helping to predict the efficacy of new analogues before synthesis. nih.gov

Machine Learning (ML) and AI: ML algorithms can analyze vast datasets from previous experiments to identify complex patterns and guide the design of new libraries. researchgate.netspringernature.comacs.org These models can predict the functional impact of specific mutations or modifications, making the search for improved variants more efficient. nih.govacs.org

Experimental techniques are essential for validating these computational predictions. researchgate.net For example, after a computational model predicts that a specific non-synonymous single nucleotide polymorphism (nsSNP) might be deleterious, mass spectrometry can be used to validate its effect on protein structure and function. mdpi.com This iterative cycle of prediction and validation, where computational models guide experiments and experimental data refines the models, is a powerful paradigm in modern analogue discovery. acs.orgnih.gov

| Approach | Principle | Application in Analogue Discovery | Key Advantage | Reference |

|---|---|---|---|---|

| Molecular Docking/Dynamics | Simulates the physical interaction between a ligand (analogue) and a protein target to predict binding affinity and conformation. | Predicting how analogues like 3'-aminothymidine will bind to the active site of a polymerase; understanding resistance mechanisms. | Provides detailed structural insights into interactions. | nih.gov |

| QSAR | Correlates variations in the physicochemical properties of compounds with changes in their biological activities. | Predicting the inhibitory activity of a series of new analogues based on their chemical features. | Establishes predictive models for rapid screening of virtual compounds. | nih.gov |

| Homology Modeling | Builds a 3D model of a target protein using the known structure of a related homologous protein as a template. | Creating a structural model of a viral polymerase when no experimental structure exists, to enable structure-based design. | Enables structure-based design even without an experimentally determined target structure. | beilstein-journals.org |

| Machine Learning (ML) | Uses algorithms to learn from large datasets of sequence and function to predict the properties of new variants. | Guiding the design of "smart" libraries by predicting which modifications are most likely to improve function. | Can identify complex, non-linear relationships and accelerate the evolution of desired properties. | nih.govresearchgate.netacs.org |

Exploration of New Biochemical Targets for Nucleotide Analogues

While viral polymerases are the traditional targets for nucleoside analogues, research is expanding to a host of new biochemical targets, particularly in cancer therapy. nih.govnih.gov Malignant cells have a high demand for nucleotides to support rapid proliferation, making their metabolic pathways attractive targets. nih.gov

Emerging strategies focus on:

Pyrimidine (B1678525) Salvage Pathway: Traditionally, cancer drugs have targeted the de novo synthesis of pyrimidines. However, cancer cells can evade these drugs by using pyrimidine salvage pathways, which recycle nucleosides from the breakdown of DNA and RNA. nih.govresearchgate.net This has led to the re-discovery of the salvage pathway as a critical therapeutic target. nih.govresearchgate.net Researchers are now developing strategies to co-target both the de novo and salvage pathways to overcome drug resistance. nih.gov Enzymes in this pathway, such as Uridine-Cytidine Kinase and Deoxycytidine Kinase, are key targets for new pyrimidine analogues. nih.govresearchgate.net

Ribosomal RNA (rRNA) Function: Nucleotide modifications are highly concentrated in functionally important regions of the ribosome, such as the decoding center. nih.govresearchgate.net These modifications are crucial for the accuracy of translation, including reading frame maintenance and stop codon recognition. nih.gov Altering or interfering with these modifications using specific analogues could disrupt protein synthesis in targeted ways. The discovery that rRNA modification patterns can change in response to disease suggests they may be a target for therapeutic intervention. nih.gov

DNA Methyltransferases (DNMTs): Some nucleoside analogues, like 5-Aza-2'-deoxycytidine, are designed to inhibit enzymes involved in epigenetic regulation. wikipedia.org By incorporating into DNA, this analogue traps DNMTs, leading to their degradation and the re-expression of silenced tumor suppressor genes. wikipedia.org This opens the door for designing new analogues that target other components of the epigenetic machinery.

These new approaches move beyond simple inhibition of DNA replication and toward more nuanced methods of manipulating cellular processes like metabolism, protein synthesis, and epigenetic control. tandfonline.comnumberanalytics.com

Advanced Methodologies for Studying Analogue Incorporation into Nucleic Acids

Determining if and where a nucleotide analogue is incorporated into a DNA or RNA strand is crucial for understanding its mechanism of action. Several advanced methodologies are now employed for this purpose. nih.gov

Methods for incorporating and detecting analogues include:

Enzymatic Incorporation: Polymerases can be used to incorporate modified nucleotide triphosphates into nucleic acid strands in vitro or in vivo. nih.gov

Metabolic Labeling: Cells can take up a nucleoside analogue and incorporate it into newly synthesized nucleic acids. nih.gov

Chemical Synthesis: Phosphoramidite chemistry allows for the precise, site-specific placement of an analogue within a synthetic oligonucleotide. nih.gov

Once incorporated, advanced analytical techniques are used for detection:

Mass Spectrometry (MS): MS is a powerful tool for detecting modified nucleosides within a nucleic acid strand, offering high sensitivity and the ability to identify the exact chemical nature of the modification. nih.gov It has been used to validate the presence of predicted deleterious nsSNPs at the protein level. mdpi.com

Next-Generation Sequencing (NGS): Several NGS-based methods have been developed to map modifications across the entire transcriptome. For example, pseudouridine (B1679824) can be detected because its chemical treatment with CMC blocks reverse transcriptase, leaving a signature that can be identified by sequencing. oup.com Similarly, some modifications can cause reverse transcriptase to misincorporate a different base, creating a "mutation" signature that reveals the location of the original analogue.

Fast Kinetics and Cryo-Electron Microscopy (Cryo-EM): Time-resolved cryo-EM can be used to capture high-resolution snapshots of macromolecules in action. diva-portal.org This approach can visualize how the incorporation of an analogue affects the conformation and function of a polymerase or a ribosome. diva-portal.org

| Methodology | Principle | Information Gained | Typical Application | Reference |

|---|---|---|---|---|

| Mass Spectrometry (LC-MS/MS) | Separates and identifies molecules based on their mass-to-charge ratio. | Direct detection and chemical identification of the modified nucleoside within an oligonucleotide. | Validating the presence of specific modifications in RNA or DNA fragments. | mdpi.comnih.gov |

| NGS-based Methods (e.g., pseudouridine-seq) | Uses chemical treatment to induce stops or mutations during reverse transcription at modification sites, which are then identified by deep sequencing. | Transcriptome-wide mapping of specific modifications. | Identifying all pseudouridine sites in the mRNA of an organism. | oup.com |

| X-ray Crystallography / Cryo-EM | Provides high-resolution 3D structures of nucleic acids or nucleic acid-protein complexes. | Atomic-level detail of how an incorporated analogue alters the structure of DNA/RNA or its interaction with an enzyme. | Visualizing how a chain-terminating analogue binds in the active site of a DNA polymerase. | diva-portal.orgucdavis.edu |

| In Vitro Translation Assays | Uses purified cellular components to directly measure the effect of an mRNA modification on protein synthesis. | Quantifies changes in the rate and accuracy of translation caused by an analogue. | Determining if a modified codon leads to increased frameshifting or stop-codon readthrough. | researchgate.net |

Future Prospects for 3'-Modified Nucleotides in Biochemical Tool Development

The unique properties of 3'-modified nucleotides, including 3'-Deoxy-3'-aminothymidine monophosphate, position them for a significant future role as versatile biochemical tools. Their ability to be selectively incorporated and then halt enzymatic processes makes them invaluable for both research and biotechnology.

Future prospects include:

Advanced DNA Sequencing: The principle of chain termination by 3'-modified nucleotides is the foundation of Sanger sequencing. Future sequencing technologies may rely on novel 3'-blocking groups that are efficiently incorporated and can be removed under very mild conditions, allowing for more accurate and longer reads. google.com

Gene Editing and Regulation: Analogues can be incorporated into guide strands to enhance the specificity and efficiency of gene-editing systems like CRISPR-Cas9 or RNA interference (RNAi). wikipedia.org Chemical modifications can improve the stability of guide RNAs or modulate their interaction with the target enzymes, offering finer control over gene expression. ucdavis.eduresearchgate.net

Enzyme Mechanism Probes: Nucleotide analogues are powerful tools for dissecting the mechanisms of polymerases, kinases, and other nucleic acid-modifying enzymes. nih.gov By acting as substrates, inhibitors, or conformational locks, they allow researchers to study discrete steps in a biochemical reaction. nih.govnih.gov

Diagnostics and Nucleic Acid Labeling: Analogues containing fluorescent dyes, biotin, or other reporter molecules are widely used in molecular biology techniques like PCR and DNA sequencing for the detection and quantification of nucleic acids. numberanalytics.com The development of new analogues with unique properties will continue to drive innovation in diagnostics.

The continuous development of synthetic methods, including click chemistry, allows for the creation of hybrid compounds with diverse functionalities, further expanding the toolkit available to biochemists and medicinal chemists. nih.govnih.gov As our understanding of the cellular roles of nucleic acid modifications grows, so too will the applications for rationally designed analogues that can mimic or interfere with these processes. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3'-deoxy-3'-aminothymidine monophosphate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves enzymatic or chemical modifications of thymidine analogs. For example, 3'-deoxyuridine 5'-monophosphate can be prepared via deamination of this compound using nitrous acid, followed by purification via DEAE-cellulose column chromatography and paper chromatography . Purity validation requires UV spectroscopy (e.g., λmax analysis), phosphate content assays, and chromatographic techniques (e.g., Rf values in solvent systems) .

Q. How should this compound be stored to maintain stability in experimental settings?

- Methodological Answer : Store lyophilized forms at –20°C in inert, anhydrous conditions. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles. Stability should be confirmed via HPLC or mass spectrometry at regular intervals .

Q. What are the standard assays for detecting this compound incorporation into DNA/RNA in vitro?

- Methodological Answer : Use radiolabeled (e.g., ³²P or ³H) nucleotides in polymerase chain reactions (PCR) or reverse transcription assays. Separation via gel electrophoresis or autoradiography can quantify incorporation efficiency. Competitive inhibition assays with thymidine triphosphate (dTTP) are also effective .

Advanced Research Questions

Q. How does this compound inhibit DNA-dependent RNA polymerases, and what kinetic parameters should be measured?

- Methodological Answer : The compound acts as a chain-terminating analog due to its 3'-deoxy modification. Measure inhibition using purified RNA polymerases (e.g., from Dictyostelium discoideum) in primer-extension assays. Key parameters include IC₅₀, Kₘ (Michaelis constant), and kcat (turnover number) via Lineweaver-Burk plots . Compare results with other analogs (e.g., 3'-deoxycytidine triphosphate) to assess specificity .

Q. What experimental designs are optimal for evaluating this compound as a PET imaging probe for tumor proliferation?

- Methodological Answer : Radiolabel the compound with ¹⁸F for positron emission tomography (PET). In vivo studies should compare uptake in tumor vs. normal tissues (e.g., breast cancer xenografts) using standardized uptake values (SUV). Validate with immunohistochemistry (Ki-67 staining) and correlate with FLT-PET data . Ensure kinetic modeling accounts for blood flow and metabolite clearance .

Q. How can researchers resolve contradictory data on the compound’s efficacy in different cancer models?

- Methodological Answer : Perform comparative studies under standardized conditions (e.g., cell line origin, proliferation rates, and treatment protocols). Use orthogonal methods:

- In vitro : Thymidine kinase activity assays to assess phosphorylation efficiency .

- In vivo : Pharmacokinetic profiling (e.g., half-life, biodistribution) via LC-MS/MS .

- Structural analysis : X-ray crystallography of compound-enzyme complexes to identify binding interactions .

Q. What strategies validate the specificity of this compound in nucleotide metabolism studies?

- Methodological Answer :

- Use CRISPR/Cas9-engineered cell lines lacking thymidine kinase or nucleotidases to confirm metabolic dependency .

- Perform metabolite tracing with stable isotope-labeled glucose or glutamine to track incorporation into DNA/RNA pools .

- Cross-validate with siRNA knockdown of target enzymes (e.g., DNA polymerase β) .

Methodological Notes for Experimental Design

- Radioisotope Handling : Follow ALARA principles for ¹⁸F or ³H labeling. Use shielded workflows and validate radiation safety protocols .

- Chromatographic Standards : Include internal controls (e.g., unmodified dTMP) in HPLC or TLC runs to confirm separation efficiency .

- Enzyme Source Variability : Account for differences in polymerase isoforms (e.g., bacterial vs. eukaryotic) when interpreting inhibition data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.